![molecular formula C17H25N3 B14034308 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is a complex organic compound with the molecular formula C17H25N3. It is characterized by the presence of a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. This compound is often used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Piperazine Ring: The bicyclo[2.2.1]heptane core is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
Attachment of the Aniline Group: Finally, the piperazinyl derivative is coupled with aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .
化学反応の分析
Types of Reactions
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides rigidity, which can enhance binding affinity and specificity. The piperazine ring can interact with various biological targets, potentially modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)phenol
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzoic acid
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzaldehyde
Uniqueness
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is unique due to its combination of the bicyclo[2.2.1]heptane core, piperazine ring, and aniline group. This unique structure provides a balance of rigidity, flexibility, and functional group diversity, making it a versatile compound for various applications in research and industry .
特性
分子式 |
C17H25N3 |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
4-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2 |
InChIキー |
PAPFUGRENUWNNG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


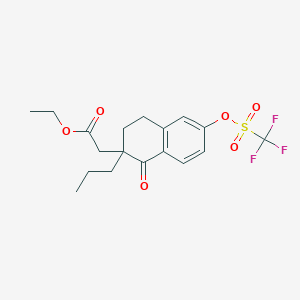

![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)

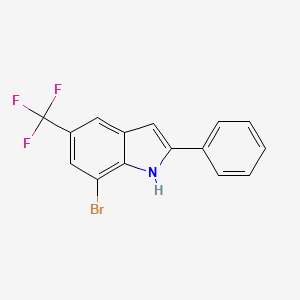
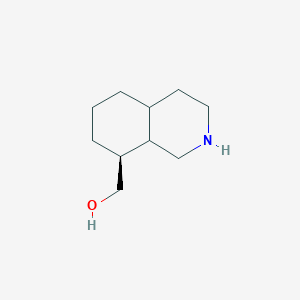
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
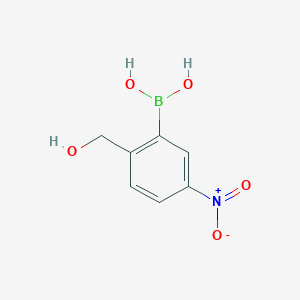
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
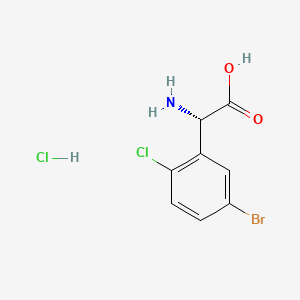
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

